2-(3,5-Dimethoxy-2-nitrophenyl)acetonitrile
Overview
Description
2-(3,5-Dimethoxy-2-nitrophenyl)acetonitrile is an organic compound with the molecular formula C10H10N2O4 It is known for its unique chemical structure, which includes a nitro group and two methoxy groups attached to a phenyl ring, along with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxy-2-nitrophenyl)acetonitrile typically involves the nitration of 3,5-dimethoxybenzaldehyde followed by a cyanation reaction. The nitration process introduces the nitro group into the aromatic ring, and the subsequent cyanation adds the acetonitrile group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyanation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxy-2-nitrophenyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions to substitute the methoxy groups.
Major Products Formed
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted phenylacetonitrile derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
2-(3,5-Dimethoxy-2-nitrophenyl)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxy-2-nitrophenyl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitro and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may undergo metabolic transformations that activate or deactivate its biological effects, influencing various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile
- 3-Methoxy-5-nitrophenyl)methanamine hydrochloride
- Methyl 2,3-dimethoxy-5-nitrobenzoate
- 3-Methoxy-5-nitrobenzoic acid
Uniqueness
2-(3,5-Dimethoxy-2-nitrophenyl)acetonitrile is unique due to the specific positioning of its methoxy and nitro groups, which influence its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit distinct biological activities and chemical properties, making it valuable for targeted research and industrial applications.
Properties
IUPAC Name |
2-(3,5-dimethoxy-2-nitrophenyl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-15-8-5-7(3-4-11)10(12(13)14)9(6-8)16-2/h5-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STAGKOATYXUYMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)[N+](=O)[O-])CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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